

O-(mesitylsulfonyl)hydroxylamine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **O-(mesitylsulfonyl)hydroxylamine**

Cat. No.: **B1247570**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a replacement for a formal safety data sheet (SDS) or professional safety training. Always consult the official SDS and your institution's safety protocols before handling **O-(mesitylsulfonyl)hydroxylamine**.

Executive Summary

O-(mesitylsulfonyl)hydroxylamine (MSH) is a highly reactive and versatile aminating agent used in a variety of organic syntheses, including the formation of amines, aziridines, and other nitrogen-containing compounds.^{[1][2][3]} However, its utility is matched by significant safety concerns, primarily its thermal instability and potential for explosive decomposition.^{[3][4]} This guide provides an in-depth overview of the known safety data, handling precautions, and relevant experimental protocols to ensure its safe use in a research and development setting.

Hazard Identification and Classification

O-(mesitylsulfonyl)hydroxylamine is classified as a hazardous substance. The following table summarizes its GHS hazard statements.^[5]

Hazard Class	Hazard Statement
Acute Toxicity (Oral)	H302: Harmful if swallowed
Skin Corrosion/Irritation	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	H335: May cause respiratory irritation

Signal Word: Warning

Physical and Chemical Properties

There is some variation in the reported physical properties of MSH across different suppliers. It is often supplied and handled with a water content of 10-65% to improve stability.[\[4\]](#)[\[6\]](#)

Property	Value	Source(s)
Molecular Formula	C9H13NO3S	[7]
Molecular Weight	215.27 g/mol	[7]
Appearance	White to pale yellow/beige solid or oil	[1]
Melting Point	80.0 °C to 94 °C	[5] [7] [8]
Boiling Point (Predicted)	~350 °C	[5] [7] [8]
Flash Point	165.83 °C to 184.2 °C	[5] [9]
Solubility	Very soluble in diethyl ether, chloroform, dichloromethane, benzene, ethanol, THF; insoluble in water and petroleum ether.	[10]

Stability and Reactivity

Critical Safety Concern: Thermal Instability

The most significant hazard associated with **O-(mesitylsulfonyl)hydroxylamine** is its thermal instability.

- **Decomposition:** Reports indicate rapid decomposition at room temperature.[4]
- **Explosion Hazard:** There are documented instances of explosions during storage, even at temperatures below 0 °C.[4] It is strongly recommended to prepare MSH immediately before use and to avoid storing the material.[4] The pure, crystalline form is reported to be particularly hazardous.[3]
- **Incompatible Materials:** Information regarding specific incompatible materials is limited in the searched literature, but standard precautions should be taken to avoid contact with strong oxidizing agents, strong acids, and strong bases.
- **Hazardous Decomposition Products:** Upon decomposition, it may produce hazardous gases such as oxides of nitrogen and sulfur.

Toxicology and Health Effects

While MSH is classified as harmful if swallowed and causes skin and eye irritation, specific quantitative toxicological data such as LD50 values are not readily available in the reviewed literature.[5][11] One source mentions that toxicological properties have not been thoroughly investigated.[12]

Routes of Exposure and Symptoms:

- **Inhalation:** May cause respiratory irritation.[5] Avoid breathing dust.[11]
- **Skin Contact:** Causes skin irritation.[5]
- **Eye Contact:** Causes serious eye irritation.[5]
- **Ingestion:** Harmful if swallowed.[5]

Safe Handling and Storage

A meticulous approach to handling and storage is paramount to mitigate the risks associated with MSH.

6.1 Personal Protective Equipment (PPE)

- Eye Protection: Wear tightly fitting safety goggles with side-shields.
- Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves prior to use and dispose of contaminated gloves after use in accordance with good laboratory practices.[\[12\]](#)
- Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.
- Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.[\[11\]](#) If dust formation is unavoidable, use a NIOSH-approved respirator.[\[12\]](#)

6.2 Engineering Controls

- All manipulations of MSH should be conducted in a well-ventilated chemical fume hood.
- An emergency shower and eyewash station must be readily accessible.

6.3 Storage

- Do Not Store: Due to its high instability, it is strongly recommended to synthesize MSH for immediate use.[\[4\]](#)
- If Temporary Storage is Unavoidable: Store in a refrigerator at <-15°C under an inert atmosphere (e.g., nitrogen).[\[5\]](#) The material should be kept moist with water to improve stability.[\[1\]](#) Keep containers tightly sealed and protected from physical damage.[\[11\]](#)

Emergency and First Aid Procedures

Exposure Route	First Aid Measures
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact	Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact	Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion	Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

7.1 Spill and Leak Procedures

- Evacuate personnel from the area.
- Wear appropriate PPE.[\[13\]](#)
- For dry spills, avoid dust formation.[\[11\]](#) Carefully sweep up the material and place it in a suitable, closed container for disposal.[\[12\]](#)
- For wet spills, absorb with an inert material and place in a closed container for disposal.
- Wash the spill area thoroughly with water.[\[11\]](#)
- Prevent spilled material from entering drains or waterways.[\[11\]](#)

7.2 Fire-Fighting Measures

- Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[\[13\]](#)

- Specific Hazards: MSH is not considered combustible, but it can decompose violently when heated, potentially leading to an explosion.
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

Dispose of MSH and any contaminated materials in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service.[\[12\]](#)[\[13\]](#)

Experimental Protocols

9.1 Synthesis of O-(mesitylsulfonyl)hydroxylamine

This protocol is adapted from the literature and should be performed with extreme caution due to the instability of the product.[\[1\]](#)

Materials:

- O-(mesitylsulfonyl)acetohydroxamate
- Dioxane
- Perchloric acid (70%)
- Ice water
- Petroleum ether

Procedure:

- To a solution of 89 g (330 mmol) of O-(mesitylsulfonyl)acetohydroxamate in dioxane, add 30 mL of 70% perchloric acid with stirring at 0 °C over 10 minutes.
- Continue stirring for an additional 10 minutes. The reaction mixture may become pasty.
- Pour the crude reaction mixture into ice water to precipitate the white solid product.

- Collect the solid by filtration and wash it with 500 mL of cold water, followed by 300 mL of cold petroleum ether.
- Dry the product by maintaining suction for approximately 1 hour. The resulting product will contain 20-30% water.
- Use the product immediately. If temporary storage is absolutely necessary, store it below 0 °C.[4]

9.2 Amination of Pyridines in a Continuous Flow System

Due to the instability of MSH, in-situ generation and consumption in a continuous flow reactor is a safer alternative for its use in amination reactions.[14][15]

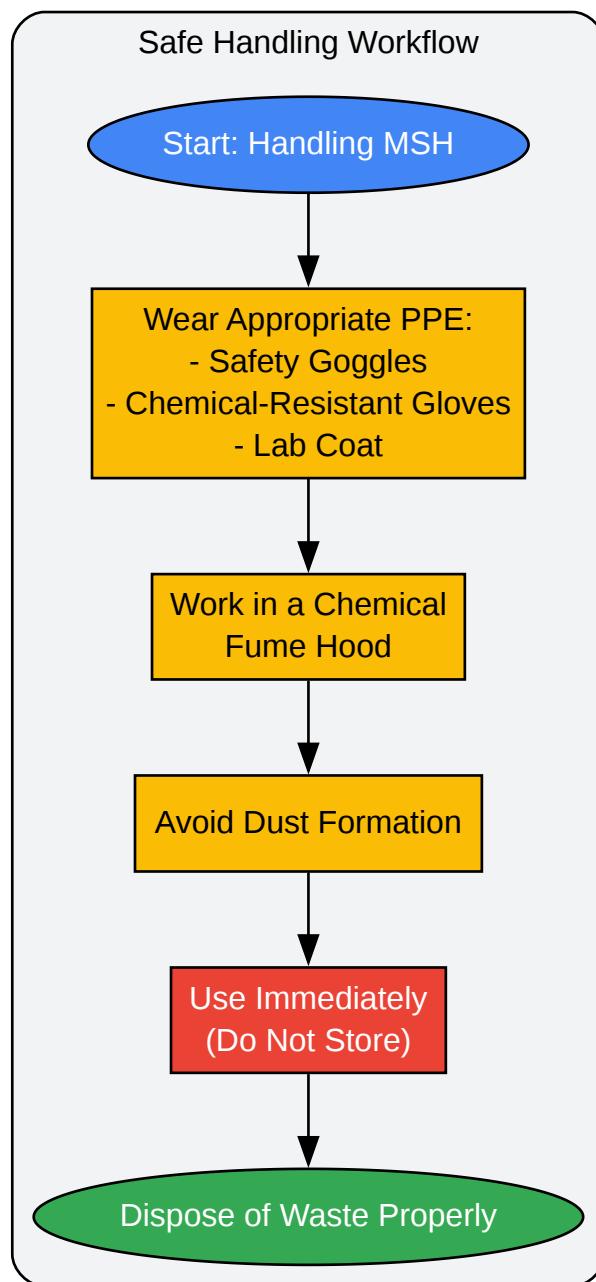
A general procedure involves:

- Preparing a solution of the MSH precursor.
- Preparing a solution of the pyridine substrate.
- Using a continuous flow reactor system, the precursor is converted to MSH in one reactor module and then immediately mixed with the pyridine solution in a second reactor module to perform the amination reaction.
- The product stream is then collected for work-up and purification.

9.3 Reduction of α,β -Unsaturated Carbonyl Derivatives

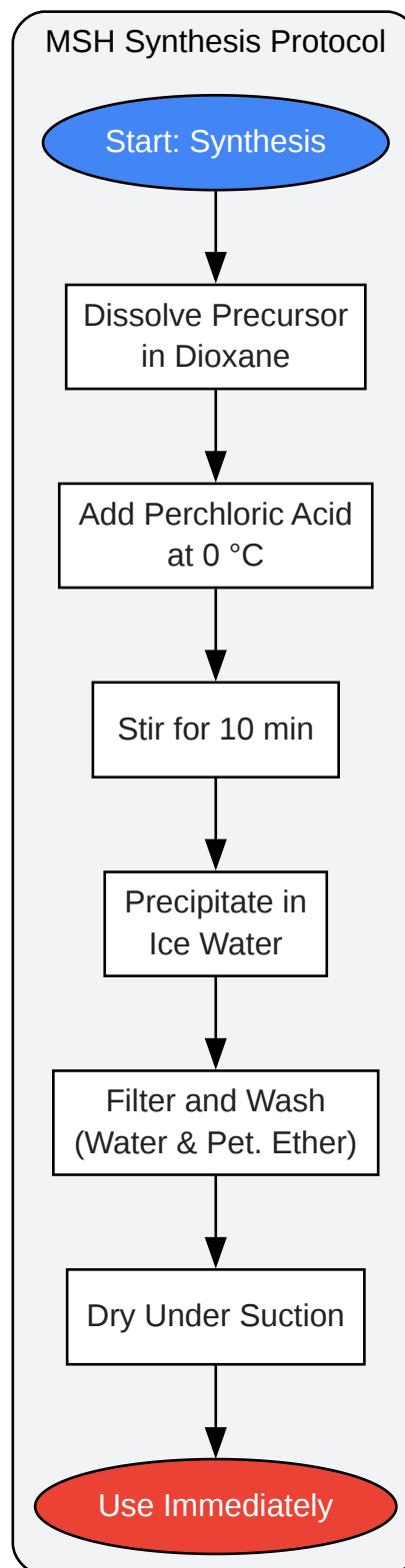
This protocol demonstrates the use of MSH as a reducing agent.[16]

Materials:


- α,β -Unsaturated carbonyl compound (0.25-0.5 mmol)
- **O-(mesitylsulfonyl)hydroxylamine** (1-2 mmol)
- Ytterbium triflate (0.025-0.05 mmol)

- Dichloromethane (5-10 mL)
- Water
- Brine
- Magnesium sulfate

Procedure:


- Stir a mixture of the α,β -unsaturated carbonyl compound, **O-(mesitylsulfonyl)hydroxylamine**, and ytterbium triflate in dichloromethane at ambient temperature. The reaction time is typically 24 hours.
- After the reaction is complete, dilute the mixture with water and extract with dichloromethane.
- Wash the organic layer with water and brine.
- Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography.

Visualizations

[Click to download full resolution via product page](#)

Caption: A workflow diagram for the safe handling of **O-(mesitylsulfonyl)hydroxylamine**.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **O-(mesitylsulfonyl)hydroxylamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The synthesis method and uses of O-Mesitylenesulfonylhydroxylamine _Chemicalbook [chemicalbook.com]
- 2. O-Mesitylenesulfonylhydroxylamine: A Keystone in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. O-Mesitylenesulfonylhydroxylamine | 36016-40-7 [chemicalbook.com]
- 5. O-Mesitylenesulfonylhydroxylamine - 10-65% water | 36016-40-7 | FM32266 [biosynth.com]
- 6. CAS 36016-40-7: O-(Mesitylsulfonyl)Hydroxylamine [cymitquimica.com]
- 7. bocsci.com [bocsci.com]
- 8. 36016-40-7 CAS MSDS (O-Mesitylenesulfonylhydroxylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. O-Mesitylenesulfonylhydroxylamine | 36016-40-7 [amp.chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. capotchem.com [capotchem.com]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. In Situ Preparation and Consumption of O-Mesitylsulfonylhydroxylamine (MSH) in Continuous Flow for the Amination of Pyridines - OAK Open Access Archive [oak.novartis.com]
- 16. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [O-(mesitylsulfonyl)hydroxylamine: A Comprehensive Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1247570#o-mesitylsulfonyl-hydroxylamine-safety-and-handling-precautions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com